N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide
Overview
Description
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide, also known as TFB-TN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the human body. The compound has been shown to interact with various proteins and receptors, including but not limited to, dopamine receptors, serotonin receptors, and acetylcholinesterase. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has been shown to have various biochemical and physiological effects on the human body. The compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been shown to have an effect on the immune system, modulating the levels of various cytokines and chemokines. The compound has also been shown to have an effect on the cardiovascular system, modulating blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been shown to be stable under various experimental conditions, making it suitable for use in long-term experiments. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has several potential future directions for scientific research. The compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also shown potential as a tool for the study of various proteins and receptors in the human body. Future research could focus on optimizing the synthesis method of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide, exploring its potential as a therapeutic agent, and studying its mechanism of action in more detail.
Scientific Research Applications
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has been widely used in scientific research for various applications, including but not limited to, drug discovery, cancer research, and neuroscience. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been used as a tool to study the function of various proteins and receptors in the human body.
properties
IUPAC Name |
N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN4O3S/c19-15-11-14(24(26)27)4-5-16(15)22-6-8-23(9-7-22)18(28)21-17(25)12-2-1-3-13(20)10-12/h1-5,10-11H,6-9H2,(H,21,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYBSLBQIYRNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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